4-Bromo-2-methyl-5-nitrobenzoic acid
Overview
Description
4-Bromo-2-methyl-5-nitrobenzoic acid is an organic compound with the molecular formula C8H6BrNO4. It is characterized by the presence of a bromine atom, a methyl group, and a nitro group attached to a benzoic acid core. This compound is typically a light yellow solid and is used in various chemical research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-2-methyl-5-nitrobenzoic acid can be synthesized through a multi-step process involving the bromination, nitration, and carboxylation of a suitable aromatic precursor. One common method involves the nitration of 4-bromomethylbenzoic acid using fuming nitric acid
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration and bromination processes. These methods are optimized for yield and purity, employing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-methyl-5-nitrobenzoic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine and nitro groups on the aromatic ring make it susceptible to further substitution reactions.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
Aminobenzoic Acids: Reduction of the nitro group yields aminobenzoic acids.
Substituted Benzoic Acids: Electrophilic aromatic substitution can introduce various substituents onto the aromatic ring.
Scientific Research Applications
4-Bromo-2-methyl-5-nitrobenzoic acid is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and as a precursor for bioactive compounds.
Industry: It is employed in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Bromo-2-methyl-5-nitrobenzoic acid involves its interaction with specific molecular targets, depending on its application. For instance, in enzyme inhibition studies, the compound may bind to the active site of an enzyme, blocking its activity. The presence of the nitro group can also influence its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-nitrobenzoic acid
- 3-Bromo-4-methyl-5-nitrobenzoic acid
- 2-Bromo-5-nitrobenzoic acid
Uniqueness
4-Bromo-2-methyl-5-nitrobenzoic acid is unique due to the specific arrangement of its substituents, which can influence its reactivity and applications. The presence of both a bromine and a nitro group on the aromatic ring makes it particularly useful in electrophilic aromatic substitution reactions and as a precursor for further functionalization.
Properties
IUPAC Name |
4-bromo-2-methyl-5-nitrobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO4/c1-4-2-6(9)7(10(13)14)3-5(4)8(11)12/h2-3H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKVEORHPUAYTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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